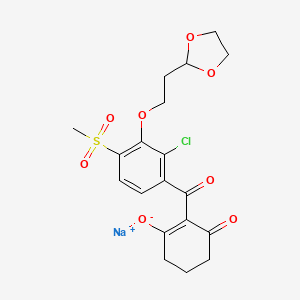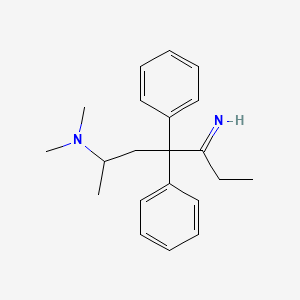
Hexylamine, 3,3-diphenyl-4-imino-N,N,1-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methadone Ketimine is a compound that combines the properties of methadone and ketamine. Methadone is a synthetic opioid used for pain management and opioid addiction treatment, while ketamine is an anesthetic and NMDA receptor antagonist known for its rapid-acting antidepressant effects . The combination of these two compounds aims to leverage their synergistic effects for enhanced therapeutic outcomes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methadone Ketimine involves the combination of methadone and ketamine through a series of chemical reactions. The preparation typically starts with the synthesis of methadone, which involves the reaction of diphenylacetonitrile with dimethylamino-2-chloropropane under basic conditions to form methadone . Ketamine is synthesized through the reaction of cyclohexanone with o-chlorobenzonitrile in the presence of a Grignard reagent, followed by imination and reduction steps .
Industrial Production Methods
Industrial production of Methadone Ketimine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methadone Ketimine undergoes various chemical reactions, including:
Oxidation: Methadone Ketimine can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert Methadone Ketimine to its corresponding amine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the Methadone Ketimine molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted Methadone Ketimine compounds, each with unique pharmacological properties .
Scientific Research Applications
Methadone Ketimine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying opioid and NMDA receptor interactions.
Biology: Investigated for its effects on cellular signaling pathways and neurotransmitter release.
Medicine: Explored for its potential in pain management, opioid addiction treatment, and depression therapy.
Industry: Utilized in the development of new analgesic and anesthetic formulations .
Mechanism of Action
Methadone Ketimine exerts its effects through multiple molecular targets and pathways:
Opioid Receptors: Methadone acts as a full agonist at the µ-opioid receptor, mimicking the effects of endogenous opioids.
NMDA Receptors: Ketamine acts as an antagonist at the NMDA receptor, inhibiting excitatory neurotransmission.
Serotonin and Norepinephrine Reuptake Inhibition: Methadone inhibits the reuptake of serotonin and norepinephrine, enhancing their levels in the synaptic cleft
Comparison with Similar Compounds
Similar Compounds
Morphine: Another opioid analgesic with a different pharmacokinetic profile.
Fentanyl: A potent synthetic opioid with a shorter duration of action.
Esketamine: A stereoisomer of ketamine used for depression treatment .
Uniqueness
Methadone Ketimine is unique due to its combined opioid and NMDA receptor antagonist properties, offering a dual mechanism of action that enhances its therapeutic potential. This combination provides superior pain relief, reduced opioid tolerance, and potential antidepressant effects compared to other similar compounds .
Properties
CAS No. |
14474-50-1 |
|---|---|
Molecular Formula |
C21H28N2 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
5-imino-N,N-dimethyl-4,4-diphenylheptan-2-amine |
InChI |
InChI=1S/C21H28N2/c1-5-20(22)21(16-17(2)23(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,22H,5,16H2,1-4H3 |
InChI Key |
IYMWICAKQRYMNI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=N)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1,1-Trifluoromethanesulfonic Acid (E)-4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl Ester](/img/structure/B13438550.png)

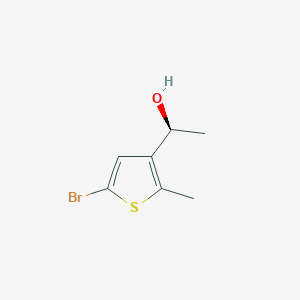




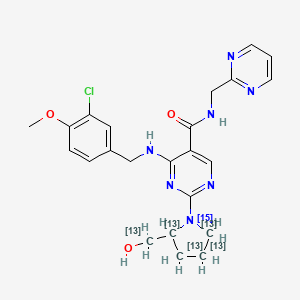



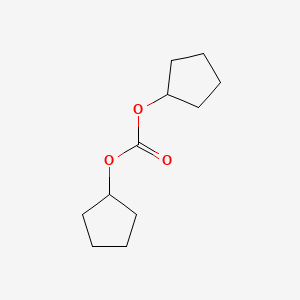
![O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-tyrosine](/img/structure/B13438614.png)
